molecular formula C12H24O4Sn B011654 Bis(acetyloxy)(di-tert-butyl)stannane CAS No. 109054-05-9

Bis(acetyloxy)(di-tert-butyl)stannane

Cat. No. B011654
M. Wt: 351 g/mol
InChI Key: SBRQYVYPHCFSDQ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The bis tert-butyl substituted alkenes were synthesised in a five-step sequence with an overall yield of 7.5% . Structural assignments of the isomers based on experimental data were supported by calculations of all four isomers of the alkene .


Molecular Structure Analysis

The molecular formula of Bis(acetyloxy)(di-tert-butyl)stannane is C12H24O4Sn. Its molecular weight is 351 g/mol.


Chemical Reactions Analysis

The thermal decomposition of di-tert-butyl peroxide (DTBP) has been studied extensively . DTBP has been a model compound for studying thermokinetics of organic peroxide .


Physical And Chemical Properties Analysis

Bis(acetyloxy)(di-tert-butyl)stannane is a colorless or light yellow transparent liquid . It becomes semi-solid below 10℃ .

properties

IUPAC Name

[acetyloxy(ditert-butyl)stannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-4(2)3;2*1-2(3)4;/h2*1-3H3;2*1H3,(H,3,4);/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQYVYPHCFSDQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C(C)(C)C)(C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587305
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetyloxy)(di-tert-butyl)stannane

CAS RN

109054-05-9
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetyloxy)(di-tert-butyl)stannane
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